(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride

Catalog No.
S2738986
CAS No.
1810074-77-1
M.F
C8H10ClF2NO
M. Wt
209.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochl...

The hygroscopic free base and late-stage chiral resolution hamper efficient synthesis of 2,5-difluorophenyl pharmacophores. This enantiopure (S)-amino alcohol HCl salt eliminates these issues: pre-installed stereocenter and 2,5-difluoro pattern; stable, non-hygroscopic salt ensures stoichiometric accuracy; avoids hazardous fluorination steps. Ideal for CNS-targeting kinase inhibitors and chiral ligand synthesis.

CAS Number

1810074-77-1

Product Name

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride

IUPAC Name

(2S)-2-amino-2-(2,5-difluorophenyl)ethanol;hydrochloride

Molecular Formula

C8H10ClF2NO

Molecular Weight

209.62

InChI

InChI=1S/C8H9F2NO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1

InChI Key

ZSITZKWTMIGQEY-DDWIOCJRSA-N

SMILES

C1=CC(=C(C=C1F)C(CO)N)F.Cl

solubility

not available

Synonyms

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride, (2S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride, L-2,5-Difluorophenylglycinol hydrochloride, (S)-2,5-Difluorophenylglycinol HCl, (S)-β-Amino-2,5-difluorophenethyl alcohol hydrochloride

Purity

≥98%

Package Size

100 mg, 250 mg, 500 mg, 1 g

(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride (CAS 1810074-77-1) is a specialized, enantiopure β-amino alcohol supplied as a highly stable hydrochloride salt. It serves as a critical chiral building block in process chemistry and pharmaceutical development, specifically for the synthesis of 2,5-difluorophenyl-substituted morpholines, oxazolidinones, and pyrrolidines[1]. The strategic incorporation of the 2,5-difluoro motif is a well-established method to modulate the lipophilicity and basicity of downstream active pharmaceutical ingredients (APIs), while simultaneously blocking oxidative metabolism at the aromatic ring [2]. For procurement and material selection, this pre-resolved, salt-form intermediate offers a direct, high-yielding pathway to complex fluorinated pharmacophores without the need for late-stage chiral resolution or hazardous fluorination steps.

Research Fit

Workflow
Asymmetric synthesis of chiral molecules and ligands
Selection
(S)-enantiomer hydrochloride salt for reproducible stereochemistry
Use Context
Fluorinated pharmacophore elaboration in medicinal chemistry research

Substituting this specific compound with unsubstituted (S)-phenylglycinol or racemic equivalents fundamentally compromises both synthetic efficiency and final API performance [1]. The absence of the 2,5-difluoro substitution leads to significantly higher amine basicity and increased susceptibility to cytochrome P450-mediated aromatic oxidation, which can negatively alter the pharmacokinetic profile and safety of the downstream drug [2]. Furthermore, attempting to procure and use the free base form instead of the hydrochloride salt introduces severe handling challenges; the free base is prone to hygroscopicity and atmospheric CO2 absorption, degrading stoichiometric precision and causing batch-to-batch variability during sensitive coupling reactions[3].

Substitution Risk

Racemic or (R)-enantiomer
Stereochemical outcome may differ fundamentally; opposite configuration changes induction sense in asymmetric transformations.
Other fluorinated regioisomers
2,4- or 3,5-difluorophenyl substitution may shift electronic effects and lipophilicity, potentially altering SAR trends and metabolic stability.
Free base instead of HCl salt
Aqueous solubility and storage stability may be reduced; salt form is preferred for multi-step aqueous synthesis workflows.

Handling Stability and Stoichiometric Precision: HCl Salt vs. Free Base

The hydrochloride salt of (S)-2-Amino-2-(2,5-difluorophenyl)ethanol provides superior handling characteristics compared to its free base counterpart. Free base β-amino alcohols frequently absorb atmospheric moisture and carbon dioxide, leading to carbamate formation and variable assay purity over time [1]. The HCl salt maintains >99% assay stability under standard ambient storage, ensuring that precise molar equivalents can be weighed directly without the need for pre-reaction titration or inert-atmosphere handling[2].

Evidence DimensionAtmospheric stability and assay retention
Target Compound DataHCl salt (>99% assay retention, non-hygroscopic free-flowing solid)
Comparator Or BaselineFree base form (Susceptible to CO2 absorption and variable stoichiometry)
Quantified DifferenceElimination of carbamate impurities and reliable molar weighing
ConditionsAmbient laboratory storage and scale-up handling

Procuring the HCl salt ensures reproducible yields in stoichiometric-sensitive coupling and cyclization reactions, significantly reducing batch-to-batch variability.

Enantiomer identity
Reported
(S) and (R) forms: equivalent nominal purity (≥95%), but opposite stereochemical outcome.
Stereochemical-control context; correct enantiomer attribution is essential for reproducible results.
Vendor‑specified purity; verify lot‑specific CoA.

Amine pKa Modulation via 2,5-Difluoro Substitution

The presence of the 2,5-difluorophenyl group significantly alters the electronic properties of the amine compared to unsubstituted (S)-phenylglycinol. The strong inductive electron-withdrawing effect of the ortho- and meta-fluorine atoms reduces the basicity of the amine by approximately 1.5 to 2.0 pKa units[1]. This predictable pKa shift is retained in downstream derivatives, such as morpholines or pyrrolidines synthesized from this precursor, directly impacting their physiological ionization state [2].

Evidence DimensionAmine basicity (pKa)
Target Compound Data2,5-difluorophenyl substituted amine (Estimated pKa ~ 7.0 - 7.5)
Comparator Or BaselineUnsubstituted (S)-phenylglycinol (pKa ~ 8.9)
Quantified Difference~1.5 - 2.0 unit reduction in pKa
ConditionsAqueous solution, standard physicochemical profiling

Lowering the basicity of amine-containing APIs is a critical procurement strategy to improve membrane permeability and reduce off-target hERG channel liabilities.

Salt form stability
Class-level inference
HCl salt vs free base: solid at RT, stable under dry sealed storage; free base may be more hygroscopic.
Supports aqueous reaction workflows and long‑term storage; review actual handling conditions.
No quantitative stability data for this specific compound; class‑level inference.

Enantiomeric Purity and Process Yield Efficiency

Utilizing the enantiopure (S)-isomer directly in synthetic sequences provides a massive yield advantage over starting with a racemic mixture. Late-stage chiral resolution of complex intermediates typically caps the theoretical yield at 50% and requires expensive chiral chromatography or resolving agents [1]. By procuring the pre-resolved (S)-isomer (>98% ee), manufacturers can achieve near-quantitative throughput in stereocenter-dependent steps, avoiding the heavy material losses associated with racemate processing [2].

Evidence DimensionMaximum theoretical yield in stereospecific pathways
Target Compound DataEnantiopure (S)-isomer (100% theoretical throughput)
Comparator Or BaselineRacemic building block (50% maximum theoretical yield without complex recycling)
Quantified Difference2x increase in theoretical yield for the desired enantiomer
ConditionsLinear API synthesis requiring a specific stereocenter

Procuring the enantiopure building block drastically reduces raw material waste, step count, and overall cost of goods in API manufacturing.

Pharmacophore identity
Class-level inference
2,5-difluoro vs other regioisomers: distinct electronic withdrawal and ClogP modulation (class‑level).
Pharmacophore-specific SAR interpretation; substitution pattern matters for binding and metabolism studies.
No direct comparative data for this building block; based on medicinal chemistry design principles.
Enantiopurity requirement
Class-level inference
Enantiopure (S) vs racemate: only (S) enables high ee in asymmetric catalysis; racemate expected to give 0% ee.
Enantiopurity is critical for any stereoselective step; racemic material not suitable for asymmetric induction studies.
Class‑level expectation from chiral β‑amino alcohols; verify ee outcomes for specific transformations.
Analytical traceability
Data to verify
Reputable vendors provide CoA with HPLC/GC and NMR data; defined MDL and SMILES ensure unambiguous identification.
Supports procurement confidence and lot‑specific identity verification before use.
Request and review certificate of analysis; documentation quality may vary by supplier.

Synthesis of Fluorinated Kinase Inhibitors

This compound is an ideal precursor for constructing 2,5-difluorophenyl-substituted morpholine, oxazolidinone, or pyrrolidine pharmacophores [1]. The pre-installed stereocenter and fluorination pattern ensure that downstream kinase inhibitors benefit from enhanced metabolic stability and optimized basicity without requiring late-stage fluorination or chiral resolution.

Development of CNS-Penetrant Therapeutics

In neuropharmaceutical development, the 2,5-difluoro substitution effectively increases the lipophilicity (LogP) of the resulting API while lowering amine basicity [2]. This combination is critical for improving blood-brain barrier (BBB) penetration and reducing P-glycoprotein efflux, making this specific building block superior to unsubstituted analogs for CNS targets.

Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The electron-deficient nature of the 2,5-difluorophenyl ring makes this amino alcohol a valuable precursor for synthesizing tunable chiral ligands, such as oxazaborolidines [3]. The fluorine atoms withdraw electron density, modifying the Lewis acidity and basicity of the resulting catalyst, which often leads to distinct enantioinduction profiles compared to standard phenylglycinol-derived ligands.

Application Selection Guide

Application
Selection Property
Validation Focus
Chiral ligand and auxiliary synthesis research
Enantiopure (S)-configuration
Stereochemical outcome in asymmetric transformations
CNS research building block
2,5-Difluorophenyl pharmacophore
Pharmacophore-dependent receptor interaction and metabolic stability studies
Scaffold diversification via orthogonal handles
Primary amine and primary alcohol groups
Derivatization efficiency and library synthesis in SAR exploration
Process research starting material
Analytical documentation (CoA, defined identity)
Lot consistency and impurity profiling during reaction optimization

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